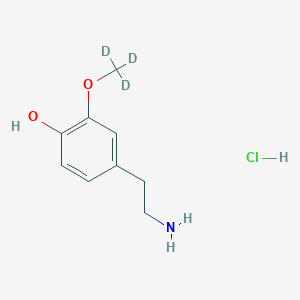
3-Methoxy-p-tyramine-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-p-tyramine-d3 Hydrochloride is a deuterated form of 3-Methoxytyramine, a metabolite of dopamine. This compound is primarily used in scientific research, particularly in the fields of neurology and pharmacology. It serves as a biochemical tool for studying the metabolism and function of dopamine, a crucial neurotransmitter in the brain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-p-tyramine-d3 Hydrochloride involves the methylation of dopamine by the enzyme catechol-O-methyl transferase (COMT). The deuterated form is achieved by incorporating deuterium atoms into the molecule. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The compound is then crystallized and packaged for research use .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-p-tyramine-d3 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include homovanillic acid (HVA) and other dopamine metabolites. These products are often analyzed to study the metabolic pathways and functions of dopamine in the brain .
Aplicaciones Científicas De Investigación
3-Methoxy-p-tyramine-d3 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of dopamine.
Biology: Helps in understanding the role of dopamine in various biological processes.
Medicine: Used in research related to neurological disorders like Parkinson’s disease and schizophrenia.
Industry: Employed in the development of pharmaceuticals targeting dopamine-related pathways .
Mecanismo De Acción
The compound exerts its effects by acting as a neuromodulator. It binds to trace amine-associated receptor 1 (TAAR1) and activates signaling pathways involving cAMP accumulation and ERK and CREB phosphorylation. These pathways are crucial for regulating various physiological and behavioral functions in the brain .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxytyramine: The non-deuterated form of the compound.
3-Methoxy-4-hydroxyphenethylamine: Another metabolite of dopamine with similar properties.
3-O-methyl Dopamine: A closely related compound with similar biological functions
Uniqueness
3-Methoxy-p-tyramine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which makes it a valuable tool in research. The deuterium atoms provide stability and allow for precise tracking of the compound in metabolic studies .
Propiedades
Fórmula molecular |
C9H14ClNO2 |
|---|---|
Peso molecular |
206.68 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)-2-(trideuteriomethoxy)phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H/i1D3; |
Clave InChI |
AWRIOTVUTPLWLF-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CCN)O.Cl |
SMILES canónico |
COC1=C(C=CC(=C1)CCN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


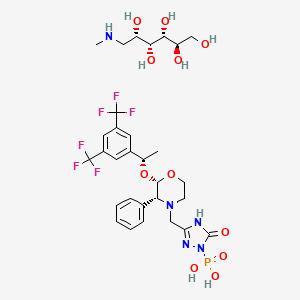
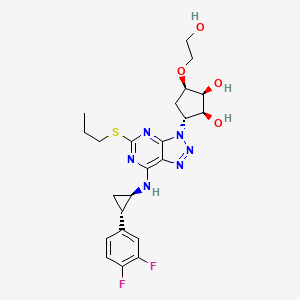
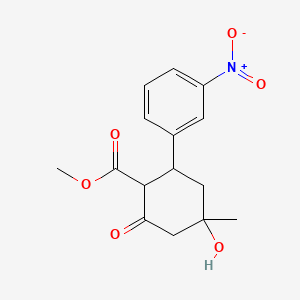

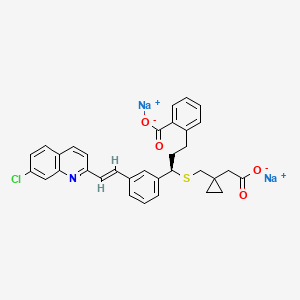
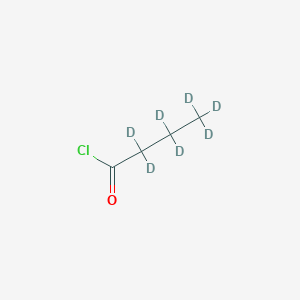
![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)
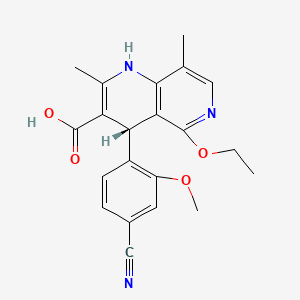
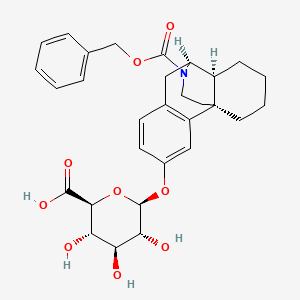
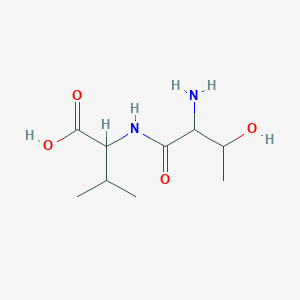
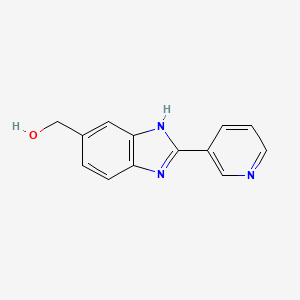
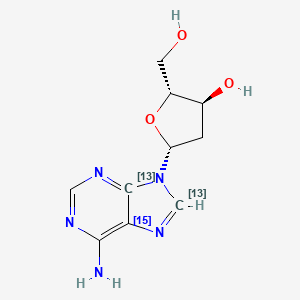
![7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13848671.png)
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1S,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide](/img/structure/B13848672.png)
